molecular formula C11H11N3O5 B2802203 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1245808-63-2

1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2802203
CAS No.: 1245808-63-2
M. Wt: 265.225
InChI Key: AEBHXMQUAQMUEA-UHFFFAOYSA-N
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Description

1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent carboxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
  • Imidazo[4,5-b]pyridine derivatives

Uniqueness

1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific pyrazolopyridine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Biological Activity

1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a pyrazolo ring fused with a pyridine moiety. Its molecular formula is C12H13N3O4C_{12}H_{13}N_{3}O_{4}, and it has a molecular weight of approximately 249.25 g/mol. The presence of multiple functional groups, including carboxylic acids and ketones, contributes to its reactivity and biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives. For instance, compounds derived from the pyrazolo[3,4-b]pyridine scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A study reported that certain derivatives exhibited selectivity indices for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Properties

Research has indicated that pyrazolo[3,4-b]pyridine derivatives can act as potent inhibitors of various cancer-related targets. For example, some compounds have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis critical for cancer cell survival . The ability to inhibit NAMPT suggests a potential role in cancer therapy by inducing apoptosis in tumor cells.

3. PPAR Agonism

The compound's structural features also allow it to act as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARα agonists are known to regulate lipid metabolism and inflammation, making them valuable in treating dyslipidemia and related metabolic disorders . The binding affinity and activation mechanisms of these compounds are being explored to enhance their therapeutic efficacy.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes and NAMPT, the compound can disrupt pro-inflammatory pathways and cancer cell metabolism.
  • Receptor Modulation : As a PPARα agonist, it modulates gene expression involved in lipid metabolism and inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
Anti-inflammatoryCOX-1/COX-2Inhibition
AnticancerNAMPTInduction of apoptosis
Lipid metabolismPPARαActivation

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of pyrazolo[3,4-b]pyridine were tested for their anti-inflammatory efficacy. The results demonstrated that certain compounds significantly reduced edema compared to controls, showcasing their potential as effective anti-inflammatory agents.

Case Study 2: Cancer Cell Line Studies

Another study evaluated the cytotoxic effects of various pyrazolo derivatives on different cancer cell lines. The findings revealed that select compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as candidates for further development in cancer treatment.

Properties

IUPAC Name

1-(2-carboxyethyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c1-5-9-6(11(18)19)4-7(15)12-10(9)14(13-5)3-2-8(16)17/h4H,2-3H2,1H3,(H,12,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBHXMQUAQMUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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